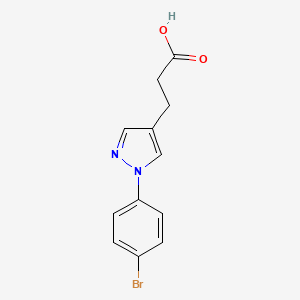

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid

Description

Propriétés

IUPAC Name |

3-[1-(4-bromophenyl)pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYQKSAXQUGZAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and propanoic acid groups. One common method includes the cycloaddition of substituted aromatic aldehydes with hydrazine derivatives to form the pyrazole ring. This is followed by bromination and subsequent coupling with a propanoic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the bromophenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. A study demonstrated that 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

The compound has shown promise in anticancer research. In a study involving various cancer cell lines, it was observed that this pyrazole derivative induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer treatment, particularly for tumors resistant to conventional therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has indicated that it may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

The compound's structure allows it to interact with biological systems effectively, leading to investigations into its use as a pesticide. Studies have shown that it can inhibit the growth of certain plant pathogens, making it a candidate for developing new agricultural fungicides .

Herbicide Development

In herbicide research, 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid has been evaluated for its effectiveness against specific weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield .

Material Science

Polymer Synthesis

The unique properties of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid have led to its exploration in polymer chemistry. It can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties, suitable for various industrial applications .

Nanocomposite Development

Research has also focused on incorporating this compound into nanocomposites to improve their mechanical and thermal properties. Studies have shown that nanocomposites containing pyrazole derivatives exhibit superior performance compared to traditional materials .

Table 1: Summary of Biological Activities

Table 2: Material Science Applications

Mécanisme D'action

The mechanism of action of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Aromatic Substituents

- 3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid (): Replaces the propanoic acid with a chlorophenyl group at C3. Chlorine (electronegative) vs. bromine (bulkier, polarizable) alters electronic properties and binding affinities. Applications: Likely used in agrochemicals due to halogenated aromatic motifs .

- (E)-3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (): Features an acrylic acid chain (α,β-unsaturated carbonyl) instead of propanoic acid. Melting point: Not reported, but lower solubility in nonpolar solvents expected due to extended conjugation .

Heterocyclic and Aliphatic Substituents

- 3-[1-Methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]propanoic acid (): Methyl groups at N1 and C3 reduce steric hindrance compared to bromophenyl. Molecular weight: 244.29 g/mol (vs. ~310–330 g/mol for brominated analogs). Lower lipophilicity (logP) due to absence of halogens, favoring aqueous solubility .

Functional Group Modifications in the Acid Chain

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 6bc , bromo in target compound) reduce electron density on the pyrazole ring, enhancing stability and resistance to oxidative degradation.

- Thiazolidinone hybrids (e.g., 13d ) exhibit higher melting points (160–162°C) due to hydrogen bonding from the thioxo group, contrasting with acrylic acid derivatives (e.g., 136–137°C for 6bd ).

- Unsubstituted pyrazole-propanoic acid () lacks aromatic groups, resulting in lower molecular weight and increased solubility in polar solvents .

Activité Biologique

3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a pyrazole ring and a bromophenyl substituent, which may contribute to its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 3-[1-(4-bromophenyl)pyrazol-4-yl]propanoic acid

- Molecular Formula : C12H11BrN2O2

- CAS Number : 1782372-58-0

- Molecular Weight : 295.13 g/mol

The biological activity of 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antibacterial and antifungal activities against various pathogens.

| Compound | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid | Antibacterial | <0.025 | S. aureus, E. coli |

| Related Pyrazole Derivative | Antifungal | 0.0039 - 0.025 | C. albicans |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their function. For example, it has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyrazole derivatives, 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy against S. aureus and E. coli .

Case Study 2: Anti-inflammatory Potential

Another investigation explored the anti-inflammatory potential of the compound through its interaction with COX enzymes. Results indicated that the compound could effectively reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to explore its biological properties further:

- Synthesis and Characterization : The synthesis typically involves cycloaddition reactions followed by bromination and coupling with propanoic acid derivatives .

- Biological Assays : Various assays have confirmed its antibacterial and antifungal activities, highlighting the role of halogen substituents in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Claisen-Schmidt condensation followed by cyclization. For example, derivatives of pyrazole-propanoic acids are often prepared using substituted benzaldehydes and hydrazine derivatives under reflux conditions in ethanol or acetic acid. Optimization involves adjusting reaction temperature (e.g., 80–100°C), catalyst selection (e.g., acid/base), and stoichiometric ratios. Yields above 70% are achievable by extending reaction times (12–24 hours) and using inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm proton environments and carbon frameworks, particularly distinguishing pyrazole ring protons (δ 7.5–8.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H] at m/z 307 for CHBrNO) .

- X-ray Crystallography : SHELX-based refinement (SHELXL) for precise bond-length/angle measurements and ORTEP-3 for visualizing 3D molecular packing .

Q. How does the presence of the 4-bromophenyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing bromine substituent stabilizes the pyrazole ring via resonance and inductive effects, altering nucleophilic/electrophilic reactivity. This can be quantified using Hammett constants (σ = +0.23 for Br) to predict substitution patterns in further derivatization. Computational studies (DFT) can model charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR, IR) and computational predictions for this compound?

- Methodological Answer : Cross-validation strategies include:

- X-ray Validation : Use single-crystal data to confirm the ground-state structure, resolving ambiguities in NMR assignments (e.g., distinguishing regioisomers) .

- Computational Adjustments : Refine DFT parameters (e.g., solvent effects, basis sets) to align theoretical IR/NMR shifts with experimental data. Tools like Gaussian or ORCA are recommended .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility .

Q. What strategies are effective in refining the crystal structure of this compound using SHELX, especially with twinned or low-resolution data?

- Methodological Answer : For twinned

- Twin Law Identification : Use SHELXD to detect twin laws (e.g., two-fold rotation) and refine with TWIN/BASF commands in SHELXL .

- High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution. For low-resolution data, apply restraints (e.g., DFIX, SIMU) to bond lengths/angles based on similar structures .

- Validation Tools : Use PLATON/CHECKCIF to flag outliers in displacement parameters or bond geometry .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Functional Group Modification : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH) to modulate lipophilicity and target binding .

- Bioisosteric Replacement : Substitute the pyrazole ring with imidazole or triazole to assess impact on bioactivity.

- In Silico Screening : Dock derivatives into protein active sites (e.g., kinases, GPCRs) using AutoDock Vina to prioritize synthesis .

Q. What experimental protocols ensure enantiomeric purity during asymmetric synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)- or (R)-configured amino acids (e.g., L-proline) to induce stereoselectivity during cyclization .

- Chiral Chromatography : Confirm enantiopurity via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) and compare retention times with racemic mixtures .

- Circular Dichroism (CD) : Validate absolute configuration by matching experimental CD spectra with computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.